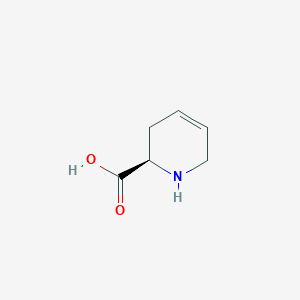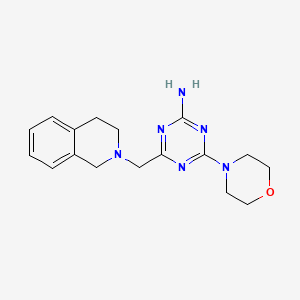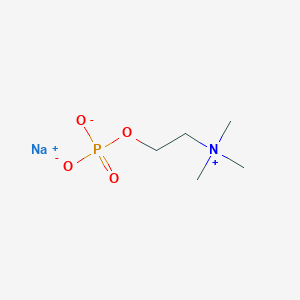![molecular formula C25H34BrPSi2 B13743517 [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is a chemical compound with the molecular formula C28H37BrP. It is a phosphonium salt that is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Vorbereitungsmethoden
The synthesis of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with [Bis(trimethylsilyl)methyl]bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Analyse Chemischer Reaktionen
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common reagents used in these reactions include strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran. The major products formed from these reactions are alkenes, phosphine oxides, and new phosphonium salts .
Wissenschaftliche Forschungsanwendungen
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate in the Wittig reaction. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to form the desired alkene and a phosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is similar to other phosphonium salts used in the Wittig reaction, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide. it is unique in that it contains the [Bis(trimethylsilyl)methyl] group, which can provide additional steric and electronic effects that can influence the reactivity and selectivity of the Wittig reaction .
Similar compounds include:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Eigenschaften
Molekularformel |
C25H34BrPSi2 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H34PSi2.BrH/c1-27(2,3)25(28(4,5)6)26(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24;/h7-21,25H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BKDPLOKWBAXDPS-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



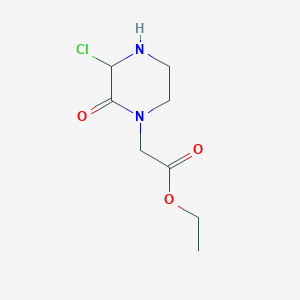
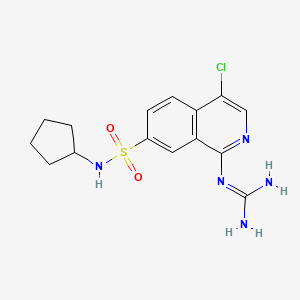
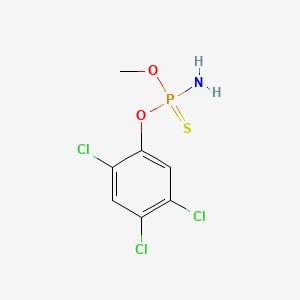
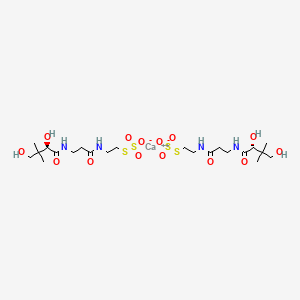
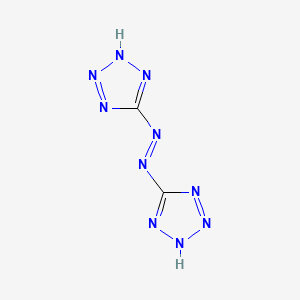
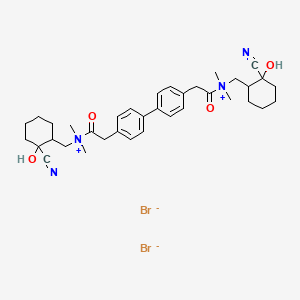
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
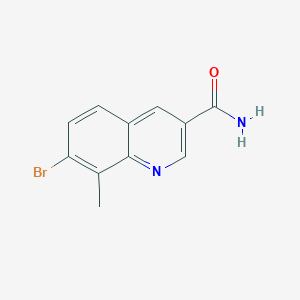
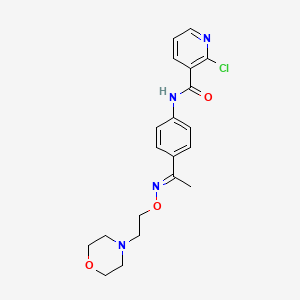
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
